molecular formula C24H21FN2O3S B2940511 N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207016-57-6

N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2940511
CAS No.: 1207016-57-6
M. Wt: 436.5
InChI Key: OIIPWBCWDDMFJU-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a pyrrole group, a fluorophenyl group, and a carboxamide group, all of which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2,4-dimethoxybenzyl chloride with 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary or secondary amines.

  • Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties can be harnessed in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the pyrrole and fluorophenyl groups suggests potential binding to enzymes or receptors involved in biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • N-(2,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

  • N-(2,4-dimethoxybenzyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

  • N-(2,4-dimethoxybenzyl)-4-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness: The presence of the fluorophenyl group in this compound distinguishes it from its analogs, potentially leading to different biological activities and chemical properties.

This comprehensive overview highlights the significance of N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its capabilities.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-29-19-10-7-17(21(13-19)30-2)14-26-24(28)23-22(27-11-3-4-12-27)20(15-31-23)16-5-8-18(25)9-6-16/h3-13,15H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPWBCWDDMFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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